molecular formula C19H17N5O B7550982 N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide

Número de catálogo B7550982
Peso molecular: 331.4 g/mol
Clave InChI: UWCLNLPTAMGQJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide, also known as PI3Kδ inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Aplicaciones Científicas De Investigación

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, the inhibition of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ has been shown to reduce tumor growth and metastasis in preclinical models. In autoimmune disorders, this compound has been found to suppress the activity of immune cells, leading to a reduction in inflammation and tissue damage. In inflammatory conditions, N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Mecanismo De Acción

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor works by selectively inhibiting the activity of the N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ isoform, which is involved in various signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ, this compound reduces the activity of downstream effectors, including AKT and mTOR, leading to a reduction in cell proliferation and survival. In addition, N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been shown to modulate the activity of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been shown to have several biochemical and physiological effects, including a reduction in cell proliferation and survival, modulation of immune cell activity, and a reduction in inflammation and tissue damage. In preclinical studies, this compound has been found to be well-tolerated and to have a favorable pharmacokinetic profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has several advantages for lab experiments, including its high selectivity for the N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ isoform, its favorable pharmacokinetic profile, and its well-established synthetic method. However, this compound also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Direcciones Futuras

There are several future directions for the research and development of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor, including the optimization of its potency and selectivity, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. In addition, this compound may have potential applications in other diseases, including metabolic disorders and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor and its underlying mechanisms of action.

Métodos De Síntesis

The synthesis of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide involves several steps, including the coupling of pyrazole and indazole, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation processes. This synthetic method has been optimized for high yield and purity, making it suitable for large-scale production.

Propiedades

IUPAC Name

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(17-7-2-6-16-12-21-23-18(16)17)20-11-14-4-1-5-15(10-14)13-24-9-3-8-22-24/h1-10,12H,11,13H2,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCLNLPTAMGQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CNC(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.